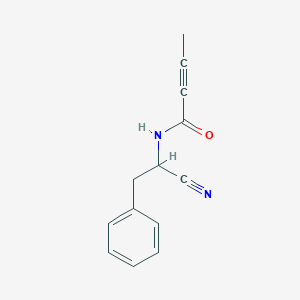![molecular formula C15H14N2OS2 B2630468 N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 890960-54-0](/img/structure/B2630468.png)
N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives, such as N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine, often involves various chemical techniques . For instance, new 2-amino-6-arylbenzothiazoles were synthesized in moderate to excellent yields via Suzuki cross-coupling reactions using various aryl boronic acids and aryl boronic acid pinacol esters .Molecular Structure Analysis
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities .Chemical Reactions Analysis
Thiazoles, including N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine, have been synthesized and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary widely. For instance, free thiazole is a light-yellow liquid with an odor similar to pyridine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Scientific Research Applications
Efficient Synthesis and Biological Activities
Benzothiazole derivatives are important in pharmaceutical and biological research. A study by Gull et al. (2013) discusses the synthesis of 2-amino-6-arylbenzothiazoles, including compounds similar to N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine. These compounds were evaluated for urease enzyme inhibition and nitric oxide scavenging activities, demonstrating significant biological potential (Gull et al., 2013).
Characterization and Biological Activity
Another study by Uma et al. (2017) explored the synthesis and characterization of certain benzothiazole derivatives, assessing their biological activity. This research provides insights into the antimicrobial properties of benzothiazole compounds (Uma et al., 2017).
Antifungal Effects
Jafar et al. (2017) investigated the antifungal effects of several derivatives including a compound structurally related to N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine. This research highlighted the potential of these compounds in developing new antifungal agents (Jafar et al., 2017).
Microwave Assisted Synthesis and Spectroscopic Characterization
Ermiş and Durmuş (2020) conducted a study on the synthesis of thiophene-benzothiazole derivative compounds using microwave-assisted methods. This research is significant for understanding the efficient synthesis and characterization of benzothiazole derivatives (Ermiş & Durmuş, 2020).
Novel Synthesis in Aqueous Solvent
A study by Yadav et al. (2020) focused on the eco-friendly synthesis of benzothiazole derivatives in water, showcasing an advancement in green chemistry applications of these compounds (Yadav et al., 2020).
Ab Initio/DFT Studies
Research by Arslan and Algül (2007) on the synthesis of benzothiazole derivatives includes computational studies, which are crucial for understanding the molecular properties of such compounds (Arslan & Algül, 2007).
Crystal Structure Analysis
A paper by Saeed et al. (2007) provides insights into the crystal structure of a molecule structurally related to N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine, contributing to the field of crystallography (Saeed et al., 2007).
Mechanism of Action
Target of Action
The compound N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine has been found to exhibit inhibitory activity against quorum sensing (QS) signals in Chromobacterium violaceum . The primary targets of this compound are the CviR and LasR receptors, which are key components of the QS system in bacteria .
Mode of Action
N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine interacts with its targets, the CviR and LasR receptors, by binding to them and inhibiting their function . This results in the disruption of QS signals, which are crucial for bacterial communication and coordination of group behaviors .
Biochemical Pathways
The inhibition of QS signals by N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine affects various biochemical pathways in bacteria. Specifically, it disrupts the production of virulence factors, biofilm formation, and other QS-regulated behaviors . This can lead to a decrease in bacterial pathogenicity and an increase in their susceptibility to antibiotics .
Pharmacokinetics
Its ability to inhibit qs signals suggests that it can effectively reach and interact with its bacterial targets .
Result of Action
The molecular and cellular effects of N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine’s action include the inhibition of QS signals and the disruption of bacterial behaviors regulated by QS . This can lead to a decrease in bacterial virulence and an increase in their susceptibility to antibiotics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine. For instance, the presence of other bacterial species and their QS signals, the pH of the environment, and the presence of other chemicals can potentially affect the compound’s QS inhibitory activity
Future Directions
Thiazole derivatives, including N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine, continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on designing new derivatives of thiazole that prove to be successful agents in view of safety and efficacy to enhance life quality .
properties
IUPAC Name |
N-(3-methoxyphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-18-11-5-3-4-10(8-11)16-15-17-13-7-6-12(19-2)9-14(13)20-15/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZBEFXOLOQORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3=C(S2)C=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2630388.png)

![3-Methoxy-N-methyl-N-[(1-pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2630390.png)
![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2630391.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-isopropylbenzo[d]thiazol-2-amine](/img/structure/B2630392.png)

![2-(2-((2-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2630394.png)
![(Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2630397.png)

![6-(Tert-butylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2630404.png)
![N-(2-chlorophenyl)-3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2630405.png)
![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2630406.png)
![N-(3-morpholinopropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2630407.png)
![3-(dimethylamino)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide](/img/structure/B2630408.png)